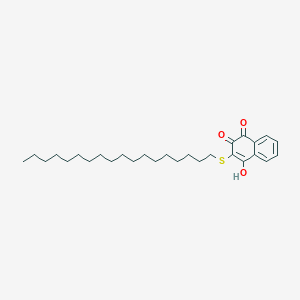
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by sulfonation and oxidation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The octadecylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and dione functionalities allow it to participate in redox reactions, while the octadecylsulfanyl chain provides hydrophobic interactions with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A related compound with a similar naphthalene core but different substituents.
Naphthoquinone Derivatives: Compounds with similar redox properties and biological activities.
Indole Derivatives: Compounds with similar aromatic structures and potential biological applications
Uniqueness
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione is unique due to its specific combination of hydroxy, octadecylsulfanyl, and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
67304-48-7 |
|---|---|
Molecular Formula |
C28H42O3S |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
4-hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione |
InChI |
InChI=1S/C28H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-28-26(30)24-21-18-17-20-23(24)25(29)27(28)31/h17-18,20-21,30H,2-16,19,22H2,1H3 |
InChI Key |
AVOARDDOYHZGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


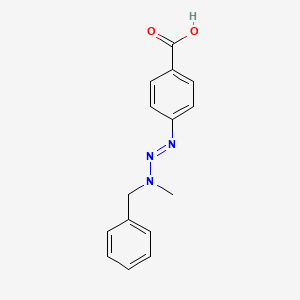
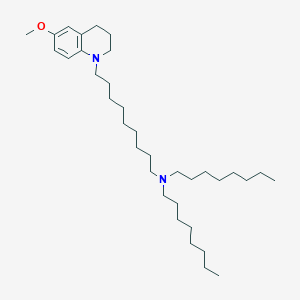
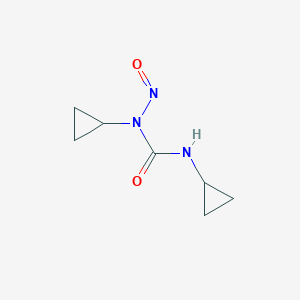
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
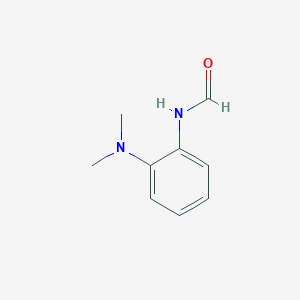

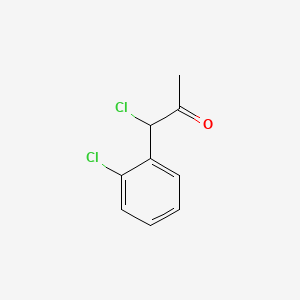
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
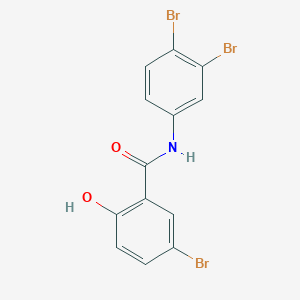
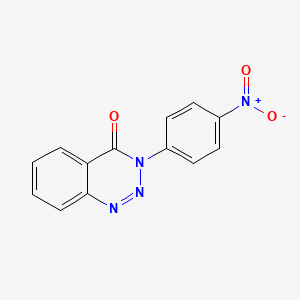
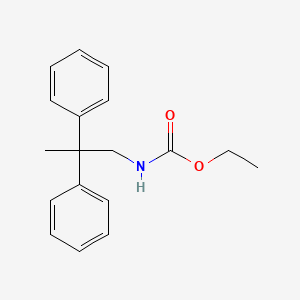


![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
